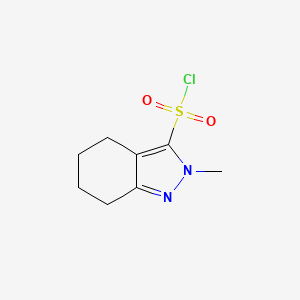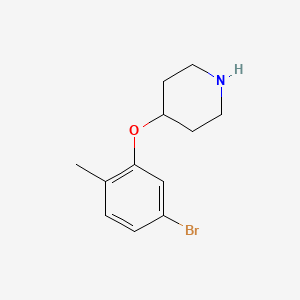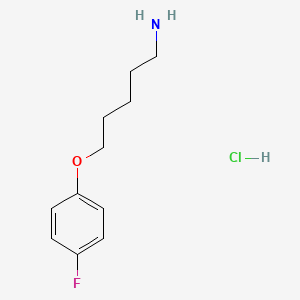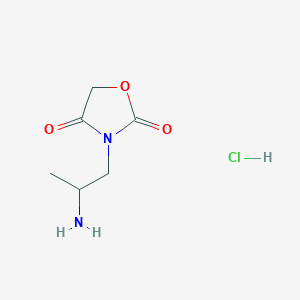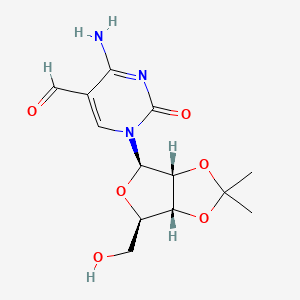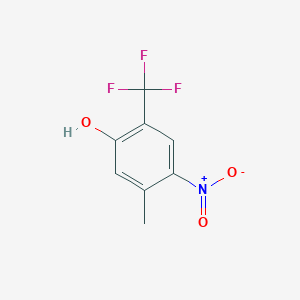
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (TMTQ) is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. It is a colorless, volatile liquid with a boiling point of 150°C and a melting point of -45°C. TMTQ has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of a variety of organic compounds, including drugs, pesticides, and dyes.
Applications De Recherche Scientifique
Interaction with Sodium and Potassium Amides
Gurskaya, Selivanova, and Shteingarts (2012) studied the interaction of polyfluorinated quinolines, including 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline, with sodium and potassium amides in liquid ammonia. This interaction led to the formation of quinoline-2-amines, highlighting the potential of these compounds in synthetic chemistry (Gurskaya, Selivanova, & Shteingarts, 2012).
Synthesis of Enantiomers
Gruzdev, Levit, Kodess, and Krasnov (2012) achieved the synthesis of enantiomers of 2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline by kinetic resolution, followed by regioselective nitration and acidic hydrolysis. This process demonstrates the versatility of tetrahydroquinoline derivatives in the synthesis of enantiomerically pure compounds (Gruzdev, Levit, Kodess, & Krasnov, 2012).
Reactions with Polyfluorocarbonyl Compounds
Zelenin, Chkanikov, Umnov, Kolomiets, and Fokin (1986) explored the reactions of tetrahydroquinoline with polyfluorocarbonyl compounds. They found that these reactions resulted in mono- or di-alkylation products of tetrahydroquinoline, offering insights into the reactivity of these compounds in the presence of polyfluorocarbonyl compounds (Zelenin et al., 1986).
Preparation of Fluorinated Quinolines
Brooke, Musgrave, and Rutherford (1966) prepared partially fluorinated quinolines, including 5,6,7,8-tetrafluoroquinoline, through Skraup reactions. This preparation method is significant for generating fluorinated quinoline derivatives for further chemical exploration (Brooke, Musgrave, & Rutherford, 1966).
Synthesis of Trifluoromethyl-Containing Tetrahydroquinolines
Johnson, O'mahony, Edwards, and Duncton (2013) developed a one-pot synthesis method for creating trifluoromethyl-containing tetrahydroquinolines, highlighting the compound's utility in medicinal chemistry due to its partially-saturated bicyclic ring and stable CF3 group (Johnson, O'mahony, Edwards, & Duncton, 2013).
Propriétés
IUPAC Name |
5,6,7-trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKBSNBETKSQDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C(=C(C=C2N1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




